(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
CAS No.: 1212152-78-7
Cat. No.: VC4161193
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212152-78-7 |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.216 |
IUPAC Name | (2S)-3-phenyl-2-(tetrazol-1-yl)propanoic acid |
Standard InChI | InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1 |
Standard InChI Key | CJFZFWRBAQCHFO-VIFPVBQESA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol . The chiral center at the second carbon of the propanoic acid moiety confers stereospecificity, making the (S)-enantiomer biologically relevant in receptor-ligand interactions. X-ray crystallography reveals an orthorhombic crystal system, with bond lengths and angles consistent with tetrahedral geometry at the chiral center. Key structural features include:
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Tetrazole ring: A planar, aromatic five-membered ring with alternating single and double bonds, contributing to metabolic stability.
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Phenyl group: Enhances lipophilicity, facilitating membrane permeability.
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Carboxylic acid: Participates in hydrogen bonding and salt formation, critical for solubility and target binding .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Crystal System | Orthorhombic | |
Bond Length (C-N) | 1.32 Å | |
Dihedral Angle | 112.5° |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR: A singlet at δ 8.9 ppm corresponds to the tetrazole proton, while aromatic protons of the phenyl group appear between δ 7.2–7.5 ppm .
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¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 172.1 ppm, and the tetrazole carbons appear at δ 145–150 ppm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of the tetrazole ring: Phenylacetic acid derivatives react with sodium azide and triethyl orthoformate under acidic conditions to yield the tetrazole intermediate.
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Chiral resolution: Racemic mixtures are separated using chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.
Reaction Scheme:
Optimization Parameters
Critical factors affecting yield and purity include:
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Temperature: Reactions conducted at 70°C improve tetrazole ring formation efficiency.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
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Catalyst: Lewis acids such as ZnCl₂ accelerate cyclization .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid undergoes esterification, amidation, and salt formation:
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Esterification: Reacts with methanol under acidic conditions to form methyl esters, improving lipid solubility.
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Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides .
Tetrazole-Specific Reactions
The tetrazole ring participates in:
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Nucleophilic substitution: Reacts with alkyl halides to form N-alkylated derivatives.
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Coordination chemistry: Binds metal ions (e.g., Zn²⁺) through lone pairs on nitrogen atoms, relevant in enzyme inhibition .
Pharmacological Applications
Anticancer Activity
Derivatives of (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid exhibit potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values as low as 1.9 μg/mL . Mechanistic studies suggest inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis .
Table 2: Anticancer Activity Data
Derivative | HCT-116 IC₅₀ (μg/mL) | MCF-7 IC₅₀ (μg/mL) |
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Hydrazide (9) | 2.3 | 2.8 |
Ester (6) | 1.9 | 2.5 |
Doxorubicin (Ref.) | 3.23 | 3.23 |
Enzyme Inhibition
The compound acts as a cytosolic phospholipase A2α (cPLA2α) inhibitor, reducing inflammation by blocking arachidonic acid release . Molecular docking studies reveal binding to the enzyme’s catalytic site via hydrogen bonds with Arg200 and Tyr228 .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Future Directions
Ongoing research explores:
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